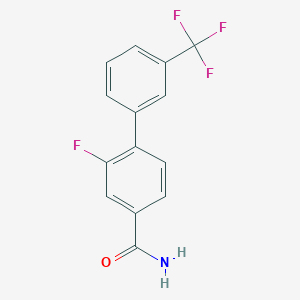![molecular formula C10H9N3O2S B1450797 (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 303995-03-1](/img/structure/B1450797.png)
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide
概要
説明
The compound “(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide” is an organic compound containing a cyano group (-CN), a methoxyimino group (-N=OCH3), and a thiophen-2-yl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .科学的研究の応用
CMT has been used in a variety of scientific applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, CMT has been used as a building block for the synthesis of other organic compounds. In materials science, CMT has been used as a precursor for the synthesis of polymers and other materials. In biochemistry, CMT has been used as a starting material for the synthesis of bioactive compounds, including drugs and natural products.
作用機序
The mechanism of action of CMT is still not fully understood. However, it is believed that the thiophene ring is responsible for the compound’s biological activity. The thiophene ring is believed to interact with enzymes and other proteins in the body, which in turn can lead to a variety of effects. The nitrile group is also believed to play a role in the compound’s biological activity, although its exact mechanism is still unknown.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMT have yet to be fully explored. However, preliminary studies have shown that CMT has the potential to interact with various enzymes and proteins in the body. This interaction can lead to a variety of effects, including the inhibition of certain enzymes, the stimulation of certain proteins, and the modulation of certain pathways.
実験室実験の利点と制限
The advantages of using CMT in lab experiments include its high yield of synthesis, its low cost, and its potential for use in a variety of scientific applications. However, there are some limitations to using CMT in lab experiments. For example, the exact mechanism of action of CMT is still not fully understood, making it difficult to predict the exact effects of the compound. Additionally, CMT is a relatively new compound, and there is still much to be learned about its properties and potential applications.
将来の方向性
The potential future directions for CMT research include further exploration of its biochemical and physiological effects, as well as its potential applications in materials science and drug design. Additionally, further research into the exact mechanism of action of CMT could lead to a better understanding of the compound’s potential uses. Finally, further research into the synthesis of CMT could lead to more efficient and cost-effective methods of production.
Safety and Hazards
特性
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)/C(=C/C1=CC=CS1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
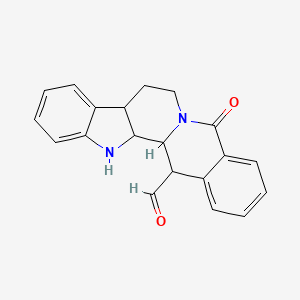
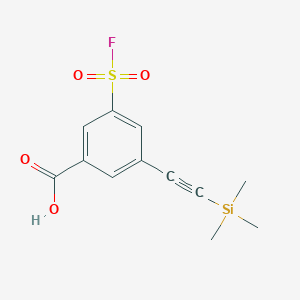
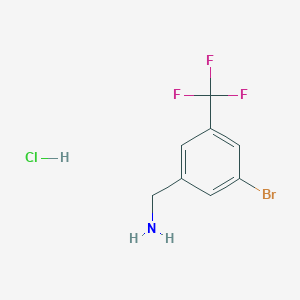

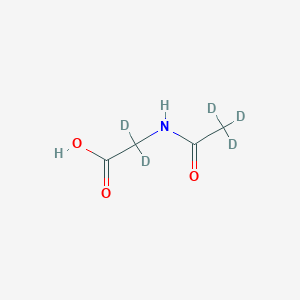


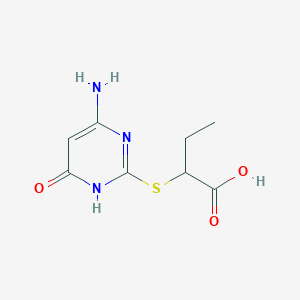

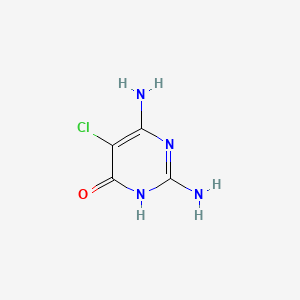

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
